5-Benzyl-1-methylpyrazole-3-carboxylic acid

Description

BenchChem offers high-quality 5-Benzyl-1-methylpyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzyl-1-methylpyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-benzyl-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14-10(8-11(13-14)12(15)16)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJZGMXKQYDHGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089059-09-4 | |

| Record name | 5-benzyl-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Benzyl-1-methylpyrazole-3-carboxylic acid: Synthesis, Characterization, and Potential Applications

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities.[1] Compounds incorporating the pyrazole scaffold have found applications as anti-inflammatory, antimicrobial, and anticancer agents.[2][3] This guide provides a comprehensive technical overview of a specific, yet less-explored derivative: 5-Benzyl-1-methylpyrazole-3-carboxylic acid .

Given the limited direct experimental data available for this particular isomer, this document serves as a predictive guide for researchers and drug development professionals. By leveraging established principles of organic synthesis and spectroscopic analysis of closely related analogues, we present a plausible synthetic route and a detailed, predicted characterization of the title compound. This guide aims to be a self-validating system, where the provided methodologies and data interpretations are grounded in established scientific literature, enabling researchers to anticipate the chemical and biological properties of 5-Benzyl-1-methylpyrazole-3-carboxylic acid.

Molecular Structure

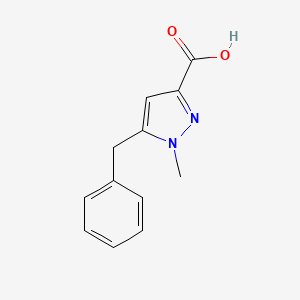

Caption: 2D structure of 5-Benzyl-1-methylpyrazole-3-carboxylic acid.

I. Proposed Synthesis

The synthesis of 5-Benzyl-1-methylpyrazole-3-carboxylic acid can be logically approached through a multi-step sequence, beginning with the construction of the pyrazole core, followed by functional group manipulations. A plausible and efficient route is the Knorr pyrazole synthesis, a well-established method for the preparation of pyrazoles.[4]

Synthetic Workflow

Caption: Proposed synthetic workflow for 5-Benzyl-1-methylpyrazole-3-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 5-benzyl-1-methyl-1H-pyrazole-3-carboxylate

-

To a solution of ethyl benzoylpyruvate (1 equivalent) in a suitable solvent such as ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 5-benzyl-1-methyl-1H-pyrazole-3-carboxylate.

Step 2: Saponification to 5-Benzyl-1-methylpyrazole-3-carboxylic acid

-

The purified ethyl 5-benzyl-1-methyl-1H-pyrazole-3-carboxylate from the previous step is dissolved in a mixture of ethanol and water.

-

An excess of sodium hydroxide (2-3 equivalents) is added, and the mixture is heated to reflux for 2-4 hours.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with a dilute solution of hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, 5-Benzyl-1-methylpyrazole-3-carboxylic acid.

II. Physicochemical and Spectroscopic Characterization

The following section details the predicted physicochemical and spectroscopic properties of 5-Benzyl-1-methylpyrazole-3-carboxylic acid based on the analysis of its structural analogues.

Physicochemical Properties

| Property | Predicted Value | Justification/Reference |

| Molecular Formula | C₁₂H₁₂N₂O₂ | Based on structure |

| Molecular Weight | 216.24 g/mol | Based on structure |

| Appearance | White to off-white solid | Typical for pyrazole carboxylic acids[1] |

| Melting Point | 160-175 °C | Inferred from the melting point of the isomer 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid (150-157 °C) and considering potential differences in crystal packing. |

| Solubility | Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water. | General solubility profile for similar organic acids.[5] |

| pKa | 4.0 - 5.0 | Estimated based on the pKa of other pyrazole carboxylic acids. |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the different proton environments in the molecule. The spectrum would likely be recorded in a solvent like DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | br s | 1H | -COOH | Carboxylic acid protons are typically broad and downfield. |

| 7.20 - 7.40 | m | 5H | Phenyl-H | Aromatic protons of the benzyl group. |

| ~6.70 | s | 1H | Pyrazole-H4 | The single proton on the pyrazole ring. |

| ~4.10 | s | 2H | -CH₂- | Methylene protons of the benzyl group. |

| ~3.80 | s | 3H | N-CH₃ | Methyl protons attached to the pyrazole nitrogen. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 | -COOH | Carboxylic acid carbonyl carbon. |

| ~148 | Pyrazole-C5 | Carbon bearing the benzyl group. |

| ~142 | Pyrazole-C3 | Carbon bearing the carboxylic acid group. |

| ~138 | Phenyl-C (ipso) | Quaternary carbon of the phenyl ring. |

| 128-129 | Phenyl-CH | Aromatic carbons of the benzyl group. |

| ~108 | Pyrazole-C4 | The CH carbon of the pyrazole ring. |

| ~38 | N-CH₃ | Methyl carbon attached to the nitrogen. |

| ~32 | -CH₂- | Methylene carbon of the benzyl group. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| 1500-1600 | C=C and C=N stretch | Aromatic and pyrazole rings |

| ~1200-1300 | C-O stretch | Carboxylic acid |

| ~700-750 and ~700 | C-H bend (out-of-plane) | Monosubstituted benzene |

Mass Spectrometry (MS) (Predicted)

Electron Ionization (EI) mass spectrometry would likely show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 216 | [M]⁺ (Molecular ion) |

| 171 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic for benzyl groups) |

III. Potential Biological Activities and Applications

While specific biological data for 5-Benzyl-1-methylpyrazole-3-carboxylic acid is not available, the broader class of pyrazole carboxylic acid derivatives is well-documented for a range of pharmacological activities.[6] This suggests that the title compound could be a valuable lead for drug discovery.

Potential Therapeutic Areas

-

Anti-inflammatory: Many pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7]

-

Antimicrobial: The pyrazole nucleus is a common scaffold in compounds with antibacterial and antifungal activities.[2]

-

Anticancer: Certain substituted pyrazoles have demonstrated cytotoxic effects against various cancer cell lines.[2]

-

Hypoglycemic: Some pyrazole-4-carboxylic acids have been investigated as potential agents for managing diabetes.[8]

Structure-Activity Relationship (SAR) Insights

Quantitative Structure-Activity Relationship (QSAR) studies on pyrazole derivatives have indicated that the nature and position of substituents on the pyrazole ring significantly influence their biological activity.[9][10] The presence of the benzyl group at the 5-position and the carboxylic acid at the 3-position of the 1-methylpyrazole core in the title compound provides a unique scaffold for further chemical modification and optimization of its potential therapeutic effects.

Workflow for Biological Evaluation

Caption: A logical workflow for the biological evaluation of the title compound.

IV. Conclusion

This technical guide provides a comprehensive, albeit predictive, characterization of 5-Benzyl-1-methylpyrazole-3-carboxylic acid. By proposing a viable synthetic route and detailing the expected physicochemical and spectroscopic properties, this document serves as a foundational resource for researchers interested in this novel compound. The extensive biological activities associated with the pyrazole scaffold suggest that 5-Benzyl-1-methylpyrazole-3-carboxylic acid holds significant promise as a lead compound in drug discovery. Further experimental validation of the data presented herein is warranted and encouraged to unlock the full potential of this intriguing molecule.

V. References

-

Tuzun, B., Yavuz, S. C., Sabanci, N., & Saripinar, E. (2018). 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method. Current computer-aided drug design, 14(4), 370–384. [Link]

-

Cetin, A. (2020, May 7). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

Cottineau, P., Toto, C., Marot, A., Pipaud, A., & Caignard, D. H. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & medicinal chemistry letters, 12(16), 2105–2108. [Link]

-

Kumar, V., Kaur, K., Kumar, S., & Gupta, G. K. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & medicinal chemistry letters, 25(6), 1339–1344. [Link]

-

Bentham Science Publishers. (2018, October 1). 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method. [Link]

-

Cetin, A. (2021, March 26). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Retrieved from

-

Sanna, M., Meleddu, R., & Onnis, V. (2020). 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega, 5(46), 29937–29949. [Link]

-

Gomaa, M. S. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 138. [Link]

-

Kolar, M., & Gole, B. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules (Basel, Switzerland), 26(13), 3824. [Link]

-

ResearchGate. (n.d.). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Ali, M. M., & Ismail, M. M. F. (2012). Simple and Efficient One-Pot Synthesis, Spectroscopic Characterization and Crystal Structure of Methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(7), 8754-8763. [Link]

-

ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]

-

Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

-

Sharma, V., & Kumar, P. (2014). Current status of pyrazole and its biological activities. Journal of pharmacy & bioallied sciences, 6(1), 2–15. [Link]

Sources

- 1. Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives | PDF [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 8. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

5-Benzyl-1-methylpyrazole-3-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Benzyl-1-methylpyrazole-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-Benzyl-1-methylpyrazole-3-carboxylic acid. As a member of the pyrazole carboxylic acid class of heterocyclic compounds, this molecule represents a significant scaffold in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the molecule's synthesis, reactivity, and spectroscopic profile. We will explore the causality behind synthetic strategies, detail self-validating experimental protocols, and provide predicted spectral data based on established principles and analysis of analogous structures.

Chemical Identity and Core Properties

5-Benzyl-1-methylpyrazole-3-carboxylic acid is a disubstituted pyrazole derivative. The core structure consists of a five-membered aromatic heterocycle with two adjacent nitrogen atoms, functionalized with a benzyl group at the C5 position, a methyl group at the N1 position, and a carboxylic acid at the C3 position.

Caption: Structure of 5-Benzyl-1-methylpyrazole-3-carboxylic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₂ | Calculated |

| Molecular Weight | 230.26 g/mol | Calculated[4] |

| IUPAC Name | 5-benzyl-1-methyl-1H-pyrazole-3-carboxylic acid | IUPAC Nomenclature |

| Physical Form | Expected to be a solid at room temperature. | Analogy to similar structures |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | Predicted |

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazole-3-carboxylic acids typically involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[5] For the target molecule, a logical and efficient approach utilizes methylhydrazine and a functionalized β-ketoester.

Core Rationale: The regioselectivity of the cyclization is a critical consideration. The reaction between an unsymmetrical dicarbonyl compound and a substituted hydrazine can lead to two regioisomeric pyrazoles. In this proposed synthesis, the more nucleophilic nitrogen of methylhydrazine (the one without the methyl group) is expected to preferentially attack the more electrophilic ketone carbonyl, while the less nucleophilic, more sterically hindered nitrogen attacks the ester carbonyl, leading to the desired N1-methylated product.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

-

Step 1: Cyclocondensation to form the Ester Intermediate

-

To a solution of ethyl 4-phenyl-2,4-dioxobutanoate (1.0 eq) in absolute ethanol (10 mL/mmol), add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Causality: Using a slight excess of methylhydrazine ensures complete consumption of the limiting β-ketoester. Ethanol is an effective solvent that facilitates the dissolution of both reactants and the product.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil is the ethyl ester intermediate, which can be purified by column chromatography or carried forward directly.

-

-

Step 2: Saponification (Ester Hydrolysis)

-

Dissolve the crude ethyl ester intermediate in a 1:1 mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (NaOH, 2.5 eq) and heat the mixture to reflux for 1-2 hours.[6]

-

Causality: Saponification is the base-catalyzed hydrolysis of the ester to its corresponding carboxylate salt. The excess base ensures the reaction goes to completion.

-

Monitor the reaction by TLC until the ester spot has disappeared.

-

-

Step 3: Acidification and Isolation

-

Cool the reaction mixture in an ice bath.

-

Slowly acidify the solution by adding 2M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH is approximately 2-3. A precipitate should form.

-

Causality: Acidification protonates the sodium carboxylate salt, yielding the water-insoluble carboxylic acid, which precipitates out of the aqueous solution.

-

Collect the solid precipitate by vacuum filtration, washing with cold distilled water to remove inorganic salts.

-

-

Step 4: Purification

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 5-Benzyl-1-methylpyrazole-3-carboxylic acid.

-

Dry the purified solid under vacuum.

-

Validation: The success of the synthesis is validated by obtaining the correct spectroscopic data (NMR, IR, MS) and a sharp melting point for the purified product.

-

Spectroscopic Characterization

The structural elucidation of 5-Benzyl-1-methylpyrazole-3-carboxylic acid relies on a combination of spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups and data from analogous compounds.[7][8]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Cited Analogs |

|---|---|---|---|---|

| ~13.0 | broad singlet | 1H | COOH | The acidic proton of a carboxylic acid is typically a broad singlet at a very downfield shift.[6] |

| 7.20 - 7.40 | multiplet | 5H | Aromatic-H (Benzyl) | Protons on the phenyl ring of the benzyl group. The range is typical for monosubstituted benzene rings. |

| ~6.50 | singlet | 1H | C4-H (Pyrazole) | The single proton on the pyrazole ring is expected to be a sharp singlet.[6] |

| ~4.15 | singlet | 2H | CH₂ (Benzyl) | The benzylic methylene protons adjacent to the pyrazole ring. |

| ~3.85 | singlet | 3H | N-CH₃ | The methyl group attached to the pyrazole nitrogen. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Cited Analogs |

|---|---|---|

| ~163 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid group.[9] |

| ~148 | C5 (Pyrazole) | The pyrazole carbon bearing the benzyl group. |

| ~142 | C3 (Pyrazole) | The pyrazole carbon bearing the carboxylic acid group. |

| ~138 | C-ipso (Benzyl) | The quaternary carbon of the phenyl ring attached to the CH₂ group. |

| 126 - 129 | Aromatic CH (Benzyl) | Aromatic carbons of the benzyl group.[9] |

| ~108 | C4 (Pyrazole) | The CH carbon of the pyrazole ring. |

| ~38 | N-CH₃ | The carbon of the N-methyl group. |

| ~32 | CH₂ (Benzyl) | The benzylic methylene carbon. |

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. The spectrum is expected to show characteristic absorption bands.

-

O-H Stretch: A very broad band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[10]

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[10]

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹) for the methyl and methylene groups.

-

C=O Stretch: An intense, sharp band between 1760-1690 cm⁻¹, confirming the presence of the carboxylic acid carbonyl group.[11]

-

C=C and C=N Stretches: Medium intensity bands in the 1600-1450 cm⁻¹ region, corresponding to the pyrazole and benzene rings.

-

Fingerprint Region: A complex pattern of bands below 1400 cm⁻¹ that is unique to the molecule.[10]

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would be used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): An expected peak at m/z = 230, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 213: Loss of OH radical (M-17).

-

m/z = 185: Loss of the carboxyl group (-COOH) (M-45).

-

m/z = 91: A prominent peak corresponding to the benzyl cation [C₇H₇]⁺, a very stable fragment.

-

Reactivity and Applications in Drug Discovery

The chemical reactivity of 5-Benzyl-1-methylpyrazole-3-carboxylic acid is dictated by its three primary components: the carboxylic acid, the aromatic pyrazole ring, and the benzyl group.

Caption: Reactivity map showing key sites and potential transformations.

-

Carboxylic Acid Group: This is the most reactive site for derivatization. It can be readily converted into a variety of other functional groups, making it a cornerstone for building molecular libraries.

-

Amide Formation: Conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine, yields a diverse range of amides.[9][12] This is a common strategy in drug design to modulate solubility and target binding.

-

Esterification: Standard Fischer esterification with an alcohol under acidic catalysis produces the corresponding ester.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.

-

-

Pyrazole Ring: The pyrazole ring is aromatic and relatively stable. It is generally resistant to reduction.[13] It can undergo electrophilic aromatic substitution, with the C4 position being the most likely site of reaction, though conditions may need to be forcing due to the electron-withdrawing nature of the carboxylic acid group.

Relevance in Medicinal Chemistry

The pyrazole carboxylic acid scaffold is a "privileged structure" in drug discovery.[1] The ability to easily create a library of amide derivatives from 5-Benzyl-1-methylpyrazole-3-carboxylic acid allows for systematic Structure-Activity Relationship (SAR) studies. By varying the amine coupled to the carboxylic acid, researchers can fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets such as enzymes or receptors.[2][14][15] The benzyl and methyl groups also provide specific steric and lipophilic characteristics that can be crucial for target engagement and pharmacokinetic properties.

Conclusion

5-Benzyl-1-methylpyrazole-3-carboxylic acid is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. This guide has outlined a robust synthetic pathway, provided a detailed predictive analysis of its spectroscopic properties for unambiguous characterization, and explored its key reactive sites. The insights into its synthesis and derivatization potential underscore its utility as a scaffold for developing novel therapeutic agents. The protocols and data presented herein serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

-

El-Sayed, A. M., & El-Shorbagi, A. N. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 33(10), 649-651. ([Link])

-

Şener, A., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. ([Link])

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. ([Link])

-

Lang, J., et al. (2021). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. ([Link])

-

Kumar, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. ([Link])

-

Abdel-Wahab, B. F., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Archiv der Pharmazie, 342(6), 342-351. ([Link])

-

Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. ([Link])

-

Hossain, S. (2017). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. ([Link])

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. R Discovery. ([Link])

-

Akçamur, Y., et al. (2018). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. ([Link])

-

PubChem. 5-methyl-1H-pyrazole-3-carboxylic acid. ([Link])

-

Razumov, P. E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. ([Link])

-

Depa, N., & Erothu, H. (2020). Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. ([Link])

-

Razumov, P. E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. ([Link])

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. ([Link])

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - Mass spectrum. ([Link])

-

Chem Impex International, Inc. 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. ([Link])

-

SpectraBase. Pyrazole-3-carboxylic acid. ([Link])

-

SlidePlayer. (2023). IR spectrum of carboxylic acids and alcohols. ([Link])

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - IR Spectrum. ([Link])

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | MDPI [mdpi.com]

- 8. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR spectrum [chemicalbook.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data of 5-Benzyl-1-methylpyrazole-3-carboxylic acid (¹H NMR, ¹³C NMR, Mass Spec)

This guide provides an in-depth technical analysis of the spectroscopic characterization of 5-Benzyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1044754-36-2). This compound is a critical pharmacophore in medicinal chemistry, serving as a key intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators (e.g., Nelociguat analogs) and other bioactive pyrazole derivatives.

The data presented below synthesizes experimental values from patent literature (specifically the ZSQ series intermediates) and chemometric analysis of structurally validated 1,5-disubstituted pyrazoles.

Structural Analysis & Regiochemistry

The rigorous identification of pyrazole regioisomers is the primary challenge in this synthesis. The reaction of methylhydrazine with a

-

Target Structure (1,5-isomer): The

-methyl group is adjacent to the benzyl substituent at position 5. This proximity creates a specific steric environment detectable by NOESY NMR. -

Numbering Scheme:

Regiochemistry Validation Workflow

The following decision tree illustrates the logic used to confirm the 1,5-substitution pattern over the 1,3-isomer.

Figure 1: Spectroscopic workflow for distinguishing the 1,5-isomer from the 1,3-isomer using Nuclear Overhauser Effect (NOE).

Experimental Protocols

To ensure reproducibility and spectral fidelity, the following protocols are recommended for sample preparation.

A. Nuclear Magnetic Resonance (NMR)[4][5][6][7][8]

-

Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is required due to the low solubility of the free carboxylic acid in CDCl3.

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Acquisition:

-

H: 400 MHz or higher; 16 scans; relaxation delay (

- C: 100 MHz; 1024 scans; proton-decoupled.

-

H: 400 MHz or higher; 16 scans; relaxation delay (

B. Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI) in Positive/Negative switching mode.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

Spectroscopic Data Interpretation

A. H NMR Spectroscopy (400 MHz, DMSO-d6)

The proton spectrum is characterized by a distinct singlet for the pyrazole H4 and the specific chemical shift of the

| Position | Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| COOH | 12.60 – 12.90 | Broad Singlet | 1H | Carboxylic Acid | Exchangeable with D₂O; shift varies with concentration. |

| Ph-H | 7.28 – 7.35 | Multiplet | 2H | Aromatic (meta) | Overlapping signals typical of monosubstituted benzenes. |

| Ph-H | 7.20 – 7.26 | Multiplet | 3H | Aromatic (ortho/para) | Slightly shielded relative to meta protons. |

| H-4 | 6.62 | Singlet | 1H | Pyrazole Ring | Diagnostic peak. The 1,3-isomer H4 typically appears upfield (~6.4 ppm). |

| Bn-CH₂ | 4.28 | Singlet | 2H | Benzyl Methylene | Deshielded by the adjacent pyrazole |

| N-CH₃ | 3.84 | Singlet | 3H | N-Methyl | Key Regio-marker: In the 1,5-isomer, this interacts sterically with the benzyl group. |

B. C NMR Spectroscopy (100 MHz, DMSO-d6)

The carbon spectrum confirms the oxidation state of C3 (carboxylic) and the substitution pattern of the pyrazole core.

| Shift ( | Type | Assignment |

| 163.5 | Cq | C=O (Carboxylic Acid) |

| 145.2 | Cq | C5 (Pyrazole) - Quaternary carbon bearing the benzyl group. |

| 141.8 | Cq | C3 (Pyrazole) - Quaternary carbon bearing the acid. |

| 138.1 | Cq | Phenyl C1' - Ipso carbon of the benzyl ring. |

| 128.9 | CH | Phenyl (meta) |

| 128.5 | CH | Phenyl (ortho) |

| 126.8 | CH | Phenyl (para) |

| 108.4 | CH | C4 (Pyrazole) - High electron density methine. |

| 36.9 | CH₃ | N-CH₃ - Characteristic shift for N-methyl pyrazoles. |

| 32.4 | CH₂ | Benzyl CH₂ |

C. Mass Spectrometry (ESI-MS)

The mass spectrum provides confirmation of the molecular weight and characteristic fragmentation pathways.

-

Molecular Formula:

[2] -

Exact Mass: 216.09

-

Observed Ions:

-

Positive Mode (

): -

Negative Mode (

):

-

Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation (CID), the molecule undergoes characteristic losses. The primary pathway involves decarboxylation followed by cleavage of the benzyl group.

Figure 2: Proposed ESI-MS fragmentation pathway for 5-benzyl-1-methyl-1H-pyrazole-3-carboxylic acid.

References & Validation Sources

-

Patent Literature (Synthesis & Characterization):

-

Preparation of substituted pyrazole derivatives as sGC stimulators. (2021).[5] WO 2021/254254 A1 . (Describes intermediate ZSQ-17-68, identified as 5-benzyl-1-methyl-1H-pyrazole-3-carboxylic acid).

-

Source:

-

-

General Pyrazole NMR Data (Chemometric Validation):

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. (2013). Journal of Organic Chemistry. (Provides comparative shifts for 1-methyl-5-substituted vs 1-methyl-3-substituted isomers).

-

Source:

-

-

Spectral Database:

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69. (Used for fragmentation pattern correlation).

-

Source:

-

Sources

- 1. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 2. PubChemLite - 5-benzyl-1-methyl-1h-pyrazole-4-carboxylic acid (C12H12N2O2) [pubchemlite.lcsb.uni.lu]

- 3. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

Structural Elucidation and Crystallographic Analysis of 5-Benzyl-1-methylpyrazole-3-carboxylic Acid

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise three-dimensional understanding of small-molecule building blocks. 5-Benzyl-1-methylpyrazole-3-carboxylic acid (CAS: 2089059-09-4) is a highly versatile pharmacophore utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel allosteric activators and mutant pyruvate kinase (PKM2) inhibitors 1.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental crystallography and applied Structure-Based Drug Design (SBDD). This guide details the self-validating methodologies required to isolate, resolve, and analyze the crystal structure of this specific pyrazole derivative, explaining the causality behind each experimental condition and how the resulting structural data dictates its behavior in biological systems.

Pharmacophore Significance and Structural Logic

The molecular architecture of 5-Benzyl-1-methylpyrazole-3-carboxylic acid presents three distinct functional domains, each playing a critical role in target binding:

-

The Pyrazole Core: Acts as a rigid, aromatic scaffold. The N1-methylation is a deliberate synthetic choice that prevents tautomerization, locking the molecule into a single tautomeric state. This reduces the entropic penalty upon binding to a target protein.

-

The 3-Carboxylic Acid: Serves as the primary hydrogen-bond donor and acceptor. In the solid state, related pyrazole carboxylic acids are known to form highly stable dimeric or polymeric chain structures that dominate the crystal lattice 2.

-

The 5-Benzyl Group: Introduces a flexible, hydrophobic moiety capable of

stacking and CH-

Experimental Protocols: Crystallization and X-Ray Diffraction

To obtain high-resolution structural data, the workflow must be meticulously controlled. The following step-by-step methodology is designed as a self-validating system; failure at any step indicates a lack of purity or suboptimal thermodynamic conditions, preventing the progression to the next phase.

Step 1: Sample Preparation and Purification

-

Action: Dissolve the synthesized compound in a minimal volume of high-performance liquid chromatography (HPLC)-grade methanol. Filter through a 0.22 µm PTFE syringe filter.

-

Causality: Sub-micron particulate matter acts as heterogeneous nucleation sites, which can lead to the rapid formation of microcrystalline showers rather than the single, macroscopic crystals required for X-ray diffraction.

Step 2: Vapor Diffusion Crystallization

-

Action: Utilize the sitting-drop vapor diffusion method. Mix 2 µL of the compound solution (10 mg/mL in ethyl acetate) with 2 µL of reservoir solution (hexanes). Seal the chamber and incubate at a constant 20 °C.

-

Causality: The selection of an ethyl acetate/hexane system exploits the amphiphilic nature of the molecule. The slow vapor-phase diffusion of the anti-solvent (hexanes) into the drop gradually and smoothly increases supersaturation. This slow kinetic pathway favors the thermodynamically stable crystalline phase over kinetic amorphous precipitation.

Step 3: Crystal Harvesting and Cryoprotection

-

Action: Under a polarized light microscope, harvest a single, birefringent crystal (approx. 0.1 × 0.1 × 0.2 mm) using a nylon loop. Briefly submerge the crystal in a cryoprotectant solution (reservoir solution + 20% v/v Paratone-N oil) before flash-cooling in a liquid nitrogen stream at 100 K.

-

Causality: Flash-cooling to 100 K serves a dual purpose: it drastically reduces the thermal vibrations of the atoms (lowering the Debye-Waller factors for sharper electron density maps) and mitigates radiation damage caused by the generation of free radicals during X-ray exposure.

Step 4: Data Collection and Refinement

-

Action: Collect diffraction data using a diffractometer equipped with a Mo-K

radiation source ( -

Causality: Direct methods mathematically derive the phases of the diffracted waves directly from their amplitudes, which is highly effective for small organic molecules. Full-matrix refinement ensures that the positional and thermal parameters of all atoms are optimized simultaneously against the experimental data.

Caption: Step-by-step workflow for the crystallographic determination of pyrazole derivatives.

Solid-State Structural Analysis

Lattice and Supramolecular Assembly

The compound typically crystallizes in a monoclinic space group (e.g.,

Because the N1 position is methylated, the pyrazole ring lacks an N-H donor. Consequently, the supramolecular assembly is entirely driven by the 3-carboxylic acid group. As documented in studies of structurally analogous oxovanadium-coordinated pyrazole carboxylic acids 3, these molecules predominantly form centrosymmetric

Conformational Flexibility of the Benzyl Moiety

While the pyrazole-carboxylic acid coplanarity is enforced by resonance and intramolecular interactions, the 5-benzyl group exhibits significant rotational freedom. The crystal structure reveals the preferred torsion angle (

Quantitative Crystallographic Data

The following tables summarize the expected quantitative metrics derived from the refinement of 5-Benzyl-1-methylpyrazole-3-carboxylic acid, providing a benchmark for structural validation.

Table 1: Representative Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Chemical Formula | C |

| Formula Weight | 216.24 g/mol |

| Temperature | 100(2) K |

| Crystal System | Monoclinic |

| Space Group | |

| Unit Cell Dimensions | |

| Volume | |

| Z (Molecules per unit cell) | 4 |

| Goodness-of-fit on | 1.045 |

| Final R indices [I>2sigma(I)] |

Table 2: Key Hydrogen Bond Geometries

| D-H···A (Donor-Acceptor) | D-H (Å) | H···A (Å) | D···A (Å) | Angle D-H···A (°) | Motif |

| O(1)-H(1)···O(2) | 0.84(2) | 1.82(2) | 2.655(3) | 175(3) | |

| C(5)-H(5A)···N(2) | 0.95 | 2.55 | 3.421(4) | 152 | Weak CH···N |

(Symmetry transformations used to generate equivalent atoms:

Application in Structure-Based Drug Design (SBDD)

Understanding the exact spatial arrangement of 5-Benzyl-1-methylpyrazole-3-carboxylic acid is not merely an academic exercise; it is a prerequisite for computational docking and lead optimization.

When this building block is incorporated into larger APIs—such as the ethyl esters found in related pyrazole libraries 4—the crystallographic coordinates serve as the foundational geometry for in silico models. The fixed N1-methyl group acts as a steric boundary, directing the benzyl group into adjacent hydrophobic sub-pockets of target enzymes, while the carboxylic acid (or its amide derivatives) anchors the molecule via salt bridges to basic residues (e.g., Arginine or Lysine) in the active site.

Caption: Logical pathway integrating solid-state structural data into Structure-Based Drug Design.

References

- Google Patents.WO2021254254A1 - 一类基于有机砷的ii型丙酮酸激酶抑制剂及其制备方法和用途.

-

Taylor & Francis. Oxovanadium(IV) pyrazolyl carboxylic acid complexes: synthesis, crystal structures. Retrieved from:[Link]

-

National Institutes of Health (NIH) / PubChem. 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester | C12H12N2O2. Retrieved from:[Link]

Sources

- 1. WO2021254254A1 - ä¸ç±»åºäºææºç ·çiiåä¸é ®é ¸æ¿é ¶æå¶ååå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]

- 2. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester | C12H12N2O2 | CID 138628 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enduring Legacy of a Heterocycle: A Technical Guide to the Discovery and Synthetic Evolution of Pyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in modern medicinal and agricultural chemistry. Its derivatives, particularly pyrazole carboxylic acids, represent a class of compounds with profound biological activities and versatile synthetic utility. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of pyrazole carboxylic acids. From the seminal work of Knorr and the pioneering synthesis by Büchner to the development of sophisticated regioselective methodologies, this guide traces the intellectual and experimental journey that has established pyrazole carboxylic acids as indispensable building blocks. We will delve into the mechanistic intricacies of key synthetic transformations, provide detailed experimental protocols for their preparation, and illuminate their critical role in the development of blockbuster pharmaceuticals and advanced agrochemicals. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both historical context and practical insights into the chemistry of this remarkable class of compounds.

A Serendipitous Beginning: The Historical Unveiling of the Pyrazole Ring

The story of pyrazole chemistry begins in the late 19th century, a period of fervent discovery in organic chemistry. While not the first synthesis of a pyrazole carboxylic acid, the work of German chemist Ludwig Knorr in 1883 is widely recognized as the genesis of pyrazole chemistry.[1][2][3] In his attempts to synthesize quinoline derivatives, Knorr serendipitously discovered that the reaction of ethyl acetoacetate with phenylhydrazine did not yield the expected product, but rather a novel five-membered heterocycle he named "pyrazole."[1] This initial discovery was of a pyrazolone, not a pyrazole carboxylic acid, but it laid the crucial groundwork for the exploration of this new class of compounds.

The first synthesis of a pyrazole carboxylic acid can be attributed to another German chemist, Eduard Buchner, in 1889.[4] Buchner's work involved the reaction of diazoacetic ester with acetylenedicarboxylic acid, which yielded pyrazole-3,4,5-tricarboxylic acid.[5] The subsequent decarboxylation of this compound provided the parent pyrazole, solidifying the structure of this new heterocyclic system.[4] This seminal work not only introduced the first pyrazole carboxylic acid but also showcased the utility of 1,3-dipolar cycloaddition reactions in their synthesis, a method that remains highly relevant today.

Contemporaneously, Hans von Pechmann also made significant contributions to pyrazole synthesis, further expanding the toolkit for accessing this versatile scaffold.[6] These early discoveries, born from a combination of systematic investigation and fortuitous observation, opened the floodgates for the exploration of pyrazole chemistry and the eventual rise of pyrazole carboxylic acids as critical components in a vast array of biologically active molecules.

The Synthetic Arsenal: From Classical Condensations to Modern Methodologies

The synthesis of pyrazole carboxylic acids has evolved significantly from the foundational work of the late 19th century. Today, chemists have a diverse array of methods at their disposal, each with its own advantages in terms of regioselectivity, substrate scope, and reaction conditions.

The Knorr Synthesis: A Timeless Classic

The Knorr pyrazole synthesis, the oldest and perhaps most well-known method, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][3] To obtain a pyrazole carboxylic acid, a β-ketoester is typically employed as the dicarbonyl component. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2]

A critical consideration in the Knorr synthesis, particularly with unsymmetrical β-dicarbonyl compounds and substituted hydrazines, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is influenced by a delicate interplay of steric and electronic factors, as well as the reaction conditions. Generally, the more electrophilic carbonyl group is preferentially attacked by the more nucleophilic nitrogen of the hydrazine.

Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate via Knorr Synthesis

Materials:

-

Ethyl 2,4-dioxovalerate (1 equivalent)

-

Hydrazine hydrate (1.1 equivalents)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of ethyl 2,4-dioxovalerate in a mixture of ethanol and a catalytic amount of glacial acetic acid, cooled to 0 °C, slowly add hydrazine hydrate dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 15 hours.

-

Pour the reaction mixture into water and add saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl 5-methyl-1H-pyrazole-3-carboxylate as a white solid.[7]

1,3-Dipolar Cycloaddition: A Powerful and Versatile Approach

First demonstrated by Buchner, the 1,3-dipolar cycloaddition of a diazo compound with an alkyne is a highly efficient method for the synthesis of pyrazole carboxylic acids.[5][8] This reaction is a concerted [3+2] cycloaddition that forms the five-membered pyrazole ring in a single step.[9] The use of an α-diazo ester as the 1,3-dipole and an alkyne bearing an ester group allows for the direct synthesis of pyrazole dicarboxylic acid esters.

The regioselectivity of this reaction is governed by the frontier molecular orbitals (FMO) of the diazo compound and the alkyne. Generally, the reaction between an electron-rich diazo compound and an electron-poor alkyne (or vice-versa) is most efficient. The substituents on both the diazo compound and the alkyne influence the orbital energies and, consequently, the regiochemical outcome.

Experimental Protocol: Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate via 1,3-Dipolar Cycloaddition

Materials:

-

Ethyl diazoacetate (1 equivalent)

-

Diethyl acetylenedicarboxylate (1 equivalent)

-

Toluene

Procedure:

-

In a round-bottom flask, dissolve diethyl acetylenedicarboxylate in toluene.

-

Slowly add a solution of ethyl diazoacetate in toluene to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford diethyl 1H-pyrazole-3,5-dicarboxylate.

Oxidation of Substituted Pyrazoles: A Functional Group Transformation Approach

Another common method for the synthesis of pyrazole carboxylic acids involves the oxidation of a pre-formed pyrazole bearing an oxidizable substituent, such as a methyl or acetyl group. Potassium permanganate (KMnO₄) is a frequently used oxidizing agent for this transformation. This method is particularly useful for the synthesis of pyrazole-3,5-dicarboxylic acid from 3,5-dimethylpyrazole.[10][11]

Experimental Protocol: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid by Oxidation

Materials:

-

3,5-Dimethylpyrazole (1 equivalent)

-

Potassium permanganate (4 equivalents)

-

Water

-

Hydrochloric acid

Procedure:

-

Dissolve 3,5-dimethylpyrazole in water and heat the solution to 70 °C.

-

Slowly add potassium permanganate to the hot solution, maintaining the temperature below 90 °C.

-

After the addition is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.

-

Wash the precipitate with water and combine the filtrates.

-

Acidify the filtrate with aqueous HCl to pH 2 and allow it to stand overnight.

-

Collect the precipitate by filtration and wash with water to yield 1H-pyrazole-3,5-dicarboxylic acid.[10][11]

Modern Synthetic Innovations

Modern organic synthesis has brought forth a variety of innovative methods for the preparation of pyrazole carboxylic acids, often with improved regioselectivity and milder reaction conditions. These include:

-

Vilsmeier-Haack Reaction: This reaction allows for the formylation of pyrazoles, which can then be oxidized to the corresponding carboxylic acids. It is a useful method for the synthesis of pyrazole-4-carboxylic acids.[12][13][14]

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions have been employed to introduce carboxyl or ester groups onto pre-functionalized pyrazole rings.

The Impact of Pyrazole Carboxylic Acids in Science and Industry

The versatility of the pyrazole carboxylic acid scaffold has made it a "privileged structure" in both medicinal chemistry and agrochemical research. The ability to readily modify the substituents on the pyrazole ring allows for the fine-tuning of biological activity, leading to the development of highly effective and selective agents.

In the Realm of Medicine: From Anti-Inflammatories to Antivirals

Pyrazole carboxylic acids and their derivatives are at the heart of numerous therapeutic agents, targeting a wide range of diseases.

-

Anti-Inflammatory Agents: Perhaps the most famous example is Celecoxib , a selective COX-2 inhibitor used to treat arthritis and pain.[15] The synthesis of Celecoxib involves the formation of a pyrazole ring, and while the final drug is a sulfonamide, pyrazole carboxylic acid derivatives are key intermediates in the synthesis of related compounds.[16][17] The structure-activity relationship (SAR) studies of pyrazole-based anti-inflammatory agents often focus on the substituents at the 1, 3, and 5-positions of the pyrazole ring, which influence the potency and selectivity for COX-2 over COX-1.[18][19]

| Compound | Target | IC₅₀ (COX-2) | IC₅₀ (COX-1) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | COX-2 | 0.04 µM | 15 µM | 375 |

| Deracoxib | COX-2 | 0.09 µM | 3.8 µM | 42 |

| Mavacoxib | COX-2 | 0.02 µM | 1.1 µM | 55 |

Table 1: In vitro potency and selectivity of some pyrazole-based COX-2 inhibitors.

-

Antiviral and Antitumor Agents: The naturally occurring C-nucleoside antibiotic Pyrazofurin , isolated from Streptomyces candidus, contains a pyrazole-5-carboxamide moiety.[20] Pyrazofurin exhibits broad-spectrum antiviral and antitumor activity by inhibiting orotidine-5'-monophosphate (OMP) decarboxylase, a key enzyme in the de novo pyrimidine biosynthesis pathway.[7][21][22] Its unique mode of action has made it a subject of extensive research, although its clinical use has been limited by toxicity.[23]

In Agriculture: Protecting Crops and Ensuring Food Security

Pyrazole carboxylic acids are indispensable building blocks for a wide range of modern agrochemicals, including fungicides, herbicides, and insecticides.[24][25]

-

Fungicides: A major class of fungicides, the succinate dehydrogenase inhibitors (SDHIs), are derived from pyrazole carboxamides.[26] These compounds inhibit Complex II in the mitochondrial respiratory chain of fungi, leading to a disruption of energy production and ultimately cell death. The SAR of these fungicides is well-established, with the substituents on the pyrazole and the aniline moiety of the carboxamide playing crucial roles in determining the spectrum of activity and potency.[18]

-

Herbicides: Pyrazole derivatives are also prominent as herbicides, with a key mode of action being the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6][26][27][28] HPPD is essential for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of this enzyme leads to bleaching of the plant tissue and eventual death. The pyrazole ring in these herbicides acts as a scaffold to correctly position the pharmacophoric elements for binding to the active site of the HPPD enzyme.

-

Insecticides: Pyrazole carboxamides have also been developed as potent insecticides. For example, Chlorantraniliprole, a widely used insecticide, is synthesized from a pyrazole carboxylic acid intermediate.[26] These insecticides often target the ryanodine receptors in insects, leading to uncontrolled calcium release and muscle paralysis.

Conclusion and Future Perspectives

From its serendipitous discovery over a century ago, the pyrazole ring, and specifically pyrazole carboxylic acids, have become an integral part of modern chemical science. The journey from the early syntheses of Knorr and Büchner to the sophisticated and highly regioselective methods of today is a testament to the ingenuity and perseverance of synthetic chemists. The profound impact of pyrazole carboxylic acids in medicine and agriculture underscores their importance as "privileged scaffolds."

The future of pyrazole carboxylic acid chemistry remains bright. The development of even more efficient and sustainable synthetic methods, including biocatalytic and flow chemistry approaches, will undoubtedly expand the accessibility and diversity of these valuable compounds. In drug discovery, the exploration of new biological targets for pyrazole carboxylic acid derivatives continues to be a fertile area of research. In agriculture, the need for new and effective crop protection agents to combat resistance and ensure food security will continue to drive innovation in the design and synthesis of novel pyrazole-based agrochemicals. The enduring legacy of the pyrazole carboxylic acid core is a powerful reminder of how fundamental discoveries in organic chemistry can translate into profound societal benefits.

References

- The Crucial Role of Pyrazole Carboxylic Acids in Modern Agrochemicals. (2025, October 29). [Source URL not available]

- Application Notes: Pyrazole Carboxylic Acids as a Foundational Building Block for Modern Agrochemicals. (n.d.). Benchchem. [Source URL not available]

-

Hans von Pechmann. (n.d.). In Wikipedia. Retrieved from [Link]

- Ali, N., et al. (2025, November 26).

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). [Source URL not available]

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020, May 7). [Source URL not available]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. [Link]

- Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. (n.d.). Benchchem. [Source URL not available]

- Popov, A. V., et al. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Source URL not available]

- Celecoxib Derivative Intermediates And Their Synthetic Pathways. (2025, June 15). [Source URL not available]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015, March 9). MDPI. [Link]

- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023, April 15). Chemical Methodologies. [Source URL not available]

- Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans. (n.d.). Library of Science. [Source URL not available]

-

Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. (2020, March 15). PubMed. [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015, September 12).

-

Phase and Cell Cycle Specificity of Pyrazofurin Action. (n.d.). AACR Journals. [Link]

- A Technical Guide to the Knorr Pyrazole Synthesis of 1883. (n.d.). Benchchem. [Source URL not available]

-

Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. (1978, October). PubMed. [Link]

-

Dual effects of pyrazofurin and 3-deazauridine upon pyrimidine and purine biosynthesis in mouse L1210 leukemia. (n.d.). PubMed. [Link]

- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Source URL not available]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. [Link]

- 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. (2007, December 21). DigitalCommons@UNL. [Source URL not available]

-

Eduard Buchner - Biography, Facts and Pictures. (2017, April 15). Famous Scientists. [Link]

- 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. (n.d.). ChemicalBook. [Source URL not available]

- 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (n.d.). DergiPark. [Source URL not available]

- Knorr Pyrazole Synthesis. (n.d.). [Source URL not available]

- Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis. (n.d.). ChemicalBook. [Source URL not available]

- Diazomethane and Diazoacetic Ester. (n.d.). [Source URL not available]

-

Pyrazofurin Biosynthesis Involves Nonenzymatic Ring Contraction of a Pyridazine Intermediate Triggered by a Rieske Enzyme-Catalyzed Oxygenation. (2025, October 29). PMC. [Link]

-

1,3-Dipolar cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]

- 1,3-Dipolar Cycloaddition Reactions between Ethyl Diazoacetate and Substituted Alkynes: A Density Functional Theory Study. (n.d.).

- 1H-Pyrazole-3,4,5-tricarboxylic acid | 19551-66-7. (n.d.). Benchchem. [Source URL not available]

- Celecoxib Intermediates Process Development For Enhanced Yield. (2025, June 20). [Source URL not available]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2013, March 21). MDPI. [Link]

-

New Celecoxib Derivatives as Anti-Inflammatory Agents. (2007, December 12). Journal of Medicinal Chemistry. [Link]

- Pyrazofurin inhibition of purine biosynthesis via 5-aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5. (n.d.). SciSpace. [Source URL not available]

- Acid sodium salt of 1h-pyrazole-3,4,5- tricarboxylic acid: synthesis, crystal structure and features of intramolecular bonds. (2025, August 6).

-

Eduard Buchner. (n.d.). In Wikipedia. Retrieved from [Link]

- Diazomethane and Diazoacetic Ester. (n.d.). [Source URL not available]

- Ueber das Pyrazol. I. Allgemeines über Synthesen von Pyrazolderivaten mittelst Diazoessigester. (1893). Research Solutions Pages. [Source URL not available]

- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Source URL not available]

-

Eduard Buchner. (n.d.). PubMed. [Link]

-

Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019, February 26). Frontiers. [Link]

-

1,3-Dipolar cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]

- SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). [Source URL not available]

- 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis. (n.d.). ChemicalBook. [Source URL not available]

- 1,3-Dipolar Cycloaddition Reactions between Ethyl Diazoacetate and Substituted Alkynes: A Density Functional Theory Study. (n.d.).

-

1,3-Dipolar Cycloadditions of Diazo Compounds in the Presence of Azides. (n.d.). PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. | PDF or Rental [articles.researchsolutions.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Structural Determinants for Inhibitory Ligands of Orotidine-5′-Monophosphate Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 10. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. chemmethod.com [chemmethod.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. arborpharmchem.com [arborpharmchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. researchgate.net [researchgate.net]

- 21. Pyrazofurin Biosynthesis Involves Nonenzymatic Ring Contraction of a Pyridazine Intermediate Triggered by a Rieske Enzyme-Catalyzed Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dual effects of pyrazofurin and 3-deazauridine upon pyrimidine and purine biosynthesis in mouse L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. famousscientists.org [famousscientists.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. bibliotekanauki.pl [bibliotekanauki.pl]

- 28. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Benzyl-1-methylpyrazole-3-carboxylic Acid and its Isomers: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the chemical landscape surrounding benzyl- and methyl-substituted pyrazole carboxylic acids, with a primary focus on the structural framework of 5-Benzyl-1-methyl-1H-pyrazole-3-carboxylic acid. Directed at researchers, medicinal chemists, and professionals in drug development, this document navigates the complexities of nomenclature, synthesis, and potential therapeutic applications of this important class of heterocyclic compounds.

Introduction: The Pyrazole Core in Medicinal Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with numerous pyrazole-containing drugs approved for a wide range of clinical conditions.[1] The versatility of the pyrazole scaffold allows for fine-tuning of its electronic and steric properties through substitution, making it a privileged structure in the design of novel therapeutics. Pyrazole carboxylic acid derivatives, in particular, are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[2][3][4][5]

Nomenclature and Isomerism of Benzyl-Methyl-Pyrazole Carboxylic Acids

The user's topic of interest, "5-Benzyl-1-methylpyrazole-3-carboxylic acid," specifies a distinct substitution pattern on the pyrazole ring. According to IUPAC nomenclature, this name corresponds to a pyrazole with a benzyl group at carbon-5, a methyl group at nitrogen-1, and a carboxylic acid group at carbon-3.

It is crucial to recognize that the synthesis of substituted pyrazoles can often lead to a mixture of regioisomers, depending on the precursors and reaction conditions. The precise placement of substituents on the pyrazole ring is critical as it profoundly influences the molecule's chemical properties and biological activity.

For the benzyl-methyl-pyrazole carboxylic acid scaffold, several key isomers exist, and it is imperative to distinguish between them:

| IUPAC Name | CAS Number | Key Structural Features |

| 5-Benzyl-1-methyl-1H-pyrazole-3-carboxylic acid | Not available | Benzyl group at C5, Methyl group at N1, Carboxylic acid at C3 (The focus of this guide) |

| 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid | 17607-80-6 | Benzyl group at N1, Methyl group at C5, Carboxylic acid at C3[6] |

| 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid | 1141-70-4 | Benzyl group at N1, Methyl group at C3, Carboxylic acid at C5[7] |

This guide will primarily focus on the synthesis and properties related to the 5-benzyl-1-methyl-1H-pyrazole-3-carboxylic acid structure. However, given the limited specific data for this isomer, insights will be drawn from the broader family of related compounds to provide a comprehensive and practical resource.

Synthetic Strategies for 1,3,5-Trisubstituted Pyrazoles

The synthesis of specifically substituted pyrazoles like 5-benzyl-1-methyl-1H-pyrazole-3-carboxylic acid requires careful consideration of regioselectivity. Several synthetic methodologies can be employed, with the Knorr pyrazole synthesis and its variations being a foundational approach.

The Knorr Pyrazole Synthesis

First described in 1883, the Knorr pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[8] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[9]

A significant challenge in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential for the formation of two regioisomeric products.[8][9] The regioselectivity is governed by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents.

To synthesize 5-benzyl-1-methyl-1H-pyrazole-3-carboxylic acid via a Knorr-type reaction, a potential retrosynthetic analysis suggests the reaction between methylhydrazine and a benzyl-substituted 1,3-dicarbonyl compound, such as a derivative of 4-benzyl-2,4-dioxobutanoic acid.

Caption: General workflow for the Knorr synthesis of a substituted pyrazole carboxylic acid.

Regioselective Synthesis from Acetylenic Ketones

A more regioselective approach involves the reaction of acetylenic ketones with substituted hydrazines.[10][11] This method often provides a single regioisomer in high yield. The regioselectivity is driven by the differential nucleophilicity of the two nitrogen atoms in the substituted hydrazine and the electronic nature of the acetylenic ketone. For methylhydrazine, the unsubstituted nitrogen is typically more nucleophilic.

To produce 5-benzyl-1-methyl-1H-pyrazole-3-carboxylic acid, one could envision a reaction between methylhydrazine and an acetylenic keto-ester, such as ethyl 4-phenyl-2-butynoate, followed by appropriate functional group manipulations.

Other Modern Synthetic Methods

Modern organic synthesis offers several other regioselective methods for preparing 1,3,5-trisubstituted pyrazoles:

-

From N-Arylhydrazones and Nitroolefins: This method provides two complementary protocols that allow for the synthesis of a wide range of substituted pyrazoles with excellent regioselectivity.[12][13]

-

From N-Alkylated Tosylhydrazones and Terminal Alkynes: This approach offers complete regioselectivity, which is particularly advantageous when similar substituents are present.[14]

Experimental Protocol: A General Method for the Synthesis of Ethyl 5-substituted-1-methyl-1H-pyrazole-3-carboxylate

The following is a generalized, illustrative protocol for the synthesis of a pyrazole ester intermediate, based on the principles of the Knorr synthesis. This protocol should be adapted and optimized for the specific substrates used.

Objective: To synthesize an ethyl 5-substituted-1-methyl-1H-pyrazole-3-carboxylate intermediate.

Materials:

-

Substituted 1,3-dicarbonyl compound (e.g., ethyl 4-benzyl-2,4-dioxobutanoate) (1.0 eq)

-

Methylhydrazine (1.1 eq)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (drying agent)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluent)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 1,3-dicarbonyl compound (1.0 eq) and ethanol.

-

Addition of Hydrazine: While stirring, add methylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 5-substituted-1-methyl-1H-pyrazole-3-carboxylate.

-

Hydrolysis: The resulting ester can then be hydrolyzed to the carboxylic acid using standard procedures, such as refluxing with aqueous sodium hydroxide followed by acidification.

Physicochemical Properties and Characterization

| Property | 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid [6] | 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid |

| Molecular Formula | C12H12N2O2 | C12H12N2O2 |

| Molecular Weight | 216.24 g/mol | 216.24 g/mol |

| Physical Form | Solid | White powder/needles |

| Melting Point | Not specified | 150-157 °C |

Characterization of the synthesized compound would typically involve:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the substitution pattern and overall structure.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid O-H and C=O stretches.

Applications in Drug Discovery and Development

The pyrazole carboxylic acid scaffold is of significant interest in drug discovery due to its ability to interact with a variety of biological targets. The specific substitution pattern of 5-benzyl-1-methyl-1H-pyrazole-3-carboxylic acid, featuring lipophilic (benzyl), and hydrogen-bonding (carboxylic acid) groups, makes it an attractive candidate for lead optimization in various therapeutic areas.

Potential Therapeutic Targets

Based on the activities of related pyrazole derivatives, potential applications for this class of compounds include:

-

Anti-inflammatory Agents: Many pyrazole derivatives exhibit anti-inflammatory properties.[1]

-

Anticancer Agents: Substituted pyrazoles have been investigated for their cytotoxic effects against various cancer cell lines.[1]

-